molecular formula C₁₈H₁₇N₅O₈S₂ B1157159 N-Acetyl Cefixime

N-Acetyl Cefixime

カタログ番号: B1157159
分子量: 495.49
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl Cefixime (CAS: Not specified; molecular formula: C₁₈H₁₇N₅O₈S₂; molecular weight: 495.49 g/mol) is an acetylated derivative of cefixime, a third-generation cephalosporin antibiotic . Structurally, it features an acetyl group attached to the amino moiety of the thiazole ring in cefixime, as indicated by its IUPAC name: (7R)-7-[[(2Z)-2-(2-acetamidothiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This compound is primarily used as an impurity reference standard in pharmaceutical quality control, with a purity >95% (HPLC) . Its storage requires -20°C to maintain stability, contrasting with cefixime, which is stable at room temperature .

特性

分子式

C₁₈H₁₇N₅O₈S₂

分子量

495.49

同義語

(6R,7R)-7-[[(2Z)-2-(2-Acetylamino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Cefixime Impurity G; 

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

Cefixime (Parent Compound):

  • Molecular formula: C₁₆H₁₅N₅O₇S₂; molecular weight: 453.45 g/mol .
  • Contains an aminothiazole group critical for binding to bacterial penicillin-binding proteins (PBPs) .
  • Lacks the acetyl group present in N-Acetyl Cefixime, which may sterically hinder interactions with bacterial targets or transporters .

Ceftriaxone:

  • A third-generation cephalosporin with a broader Gram-negative spectrum.
  • Molecular docking studies show ceftriaxone and cefixime bind to GSK3β via aminothiazole-mediated hydrogen bonds and salt bridges, with binding scores of -8.7 and -8.5 kcal/mol, respectively . N-Acetyl Cefixime’s acetyl group may disrupt these interactions, reducing efficacy.

Cephradine and Cephalexin:

  • First-generation cephalosporins with α-amino groups.
  • Transported via H⁺-coupled dipeptide carriers in intestinal brush-border membranes but exhibit weaker binding (Glide scores: -5.2 and -4.8 kcal/mol) compared to cefixime . N-Acetyl Cefixime’s additional carboxyl and acetyl groups may further alter transport kinetics.

Physicochemical Properties

Compound N-Acetyl Cefixime Cefixime Ceftriaxone
Molecular Weight 495.49 453.45 554.58
Key Functional Groups Acetamidothiazole Aminothiazole Aminothiazole
Solubility Data limited; likely reduced due to acetyl group pH-dependent (optimal at pH 5.5 ) Highly soluble in water
NMR Shifts (N-Acetyl) δH: 2.05–2.09; δC (CO): 174.9–175.3 N/A N/A

Pharmacokinetic and Pharmacodynamic Comparisons

  • Absorption: Cefixime absorption is enhanced by nifedipine via neural regulation , but N-Acetyl Cefixime’s bulkier structure may reduce intestinal uptake via dipeptide transporters .
  • Antimicrobial Activity: Cefixime’s MIC₉₀ for Haemophilus influenzae is 0.12 µg/mL, superior to cefaclor (MIC₉₀: 4 µg/mL) . The acetyl modification in N-Acetyl Cefixime likely diminishes activity unless hydrolyzed to cefixime in vivo.
  • Stability: Cefixime degradation in environmental matrices reaches 80% under photoelectrocatalysis ; N-Acetyl Cefixime’s stability profile remains unstudied but may differ due to altered hydrophobicity.

Clinical and Regulatory Considerations

  • Therapeutic Use: Cefixime is FDA-approved for uncomplicated gonorrhea and respiratory infections , while N-Acetyl Cefixime lacks therapeutic approval and is restricted to analytical applications .
  • Impurity Control: N-Acetyl Cefixime is monitored as a degradation product in cefixime formulations, with regulatory thresholds typically <0.1% .

Q & A

Q. What are the critical elements of pharmacokinetic study design for N-Acetyl Cefixime?

To ensure robust pharmacokinetic data, studies must define clear objectives (e.g., bioavailability, protein binding) and justify parameters like dose, sampling intervals, and endpoints. Key considerations include:

  • Sampling frequency : Adjusted to account for the compound’s half-life (3–9 hours for cefixime) to capture absorption/distribution phases .
  • Protein binding assessment : Use equilibrium dialysis or ultrafiltration to measure ~65% serum protein binding .
  • Exclusion criteria : Participants with renal/hepatic impairment should be excluded to avoid confounding metabolic/excretion data .

Q. How to validate spectrophotometric methods for quantifying N-Acetyl Cefixime in formulations?

Employ Quality by Design (QbD) principles:

  • Fractional factorial design : Identify critical factors (e.g., pH, derivatizing reagent concentration) using minimal experimental runs .
  • Central composite design : Optimize parameters like wavelength and reaction time via response surface methodology .
  • Validation : Assess linearity (5–50 µg/mL range), precision (RSD <2%), and accuracy (recovery 98–102%) .

Q. What experimental details are essential for reproducibility in N-Acetyl Cefixime studies?

Follow standardized reporting guidelines:

  • Methodology : Describe synthesis protocols, HPLC conditions (e.g., C18 column, mobile phase: 0.1% formic acid/acetonitrile) .
  • Characterization : Provide NMR, mass spectrometry, and purity data (>95%) for novel derivatives .
  • Raw data access : Upload chromatograms/spectra as supplementary material with metadata .

Advanced Research Questions

Q. How to optimize photocatalytic degradation of N-Acetyl Cefixime using experimental design?

Utilize Design of Experiments (DOE) for process efficiency:

  • Factors : Catalyst loading (0.5–2 g/L), pH (3–9), and initial concentration (10–50 mg/L) .
  • Response surface methodology : Predict optimal conditions (e.g., 1.5 g/L Polyaniline/SnO₂, pH 6.5) for >95% degradation .
  • Validation : Confirm predictions via triplicate runs and ANOVA (p < 0.05) .

Q. What molecular mechanisms underlie bacterial resistance to N-Acetyl Cefixime?

Resistance in Neisseria gonorrhoeae involves:

  • Penicillin-binding protein (PBP2) mutations : Alter drug-target affinity (e.g., mosaic penA alleles) .
  • Efflux pumps : MtrCDE overexpression reduces intracellular accumulation; cefixime’s charge (-2) limits PorB-mediated uptake .
  • Surveillance : Use whole-genome sequencing to track ponA and mtrR promoter mutations in clinical isolates .

Q. How to resolve contradictions in stability or efficacy data for N-Acetyl Cefixime?

Apply systematic analysis:

  • Sensitivity testing : Vary storage conditions (humidity, temperature) to identify degradation pathways .
  • Mechanistic studies : Compare MIC shifts with resistance gene expression (e.g., RT-qPCR for mtrR) .
  • Meta-analysis : Pool data from multiple assays (e.g., broth microdilution vs. E-test) to assess statistical outliers .

Q. What hybrid methods enhance N-Acetyl Cefixime removal from wastewater?

Combine advanced oxidation processes (AOPs):

  • Sono-electro-Fenton : Achieve 97.5% removal via synergistic OH• radicals (0.1 mM Fe²⁺, 100 kHz ultrasound) .
  • Process monitoring : Track COD reduction and toxicity (e.g., Daphnia magna bioassays) to confirm detoxification .

Q. How to improve solubility of N-Acetyl Cefixime using co-amorphous systems?

Develop ternary inclusion complexes:

  • Components : Combine with l-arginine and β-cyclodextrin (molar ratio 1:1:2) via spray drying .
  • Characterization : Use DSC/XRD to confirm amorphous state; assess solubility in simulated gastric fluid (2.5-fold increase) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。